1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one
Description
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one is a chiral ketone featuring a piperazine ring substituted with a methyl group at the 2-position (R-configuration) and a phenylacetyl group at the 1-position.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
SMDZTRJGADQMTK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylethanone Moiety: The final step involves the acylation of the methylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethanol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine/Piperidine-Based Analogs
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone ()
- Structural Difference : Incorporates a benzyl-substituted piperidine fused to the piperazine ring.
- Synthesis : Prepared via nucleophilic substitution, similar to the target compound’s synthetic route.
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one ()
- Structural Difference: Features an aminomethyl group on the piperidine ring.
- Impact: The polar aminomethyl group increases water solubility (solubility in DMSO and methanol noted) but may reduce membrane permeability .
- Applications : Used as a research chemical in receptor-binding studies due to its modifiable amine functionality.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one ()
- Structural Difference : Contains a fluorobenzyl group and a chlorophenyl substituent.
Phenyl-Substituted Analogs
1-(4-Methoxyphenyl)-2-phenylethan-1-one ()
- Structural Difference : Replaces the piperazine moiety with a 4-methoxyphenyl group.
- The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
- Spectral Data : 1H NMR (CDCl3) shows characteristic peaks at δ 3.86 (s, OCH3) and 8.00 (d, aromatic protons) .
1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one ()
- Structural Difference : Features two methoxy groups on the phenyl ring.
- Impact: Enhanced steric hindrance and polarity compared to monosubstituted analogs. Crystallizes as a white powder, suggesting high purity and stability .
Complex Cyclic and Spirocyclic Analogs
1-(2-Phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one (AB21,5b) ()
- Structural Difference: Contains a diazaspiro[3.5]nonane ring system.
- Impact : The spirocyclic structure imposes conformational rigidity, which may enhance selectivity for specific biological targets .
1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)-2-phenylethan-1-one ()
Comparative Data Table
Key Insights from Research
- Stereochemistry Matters : The R-configuration in the target compound’s methylpiperazine group may confer distinct binding affinities compared to S-enantiomers, as seen in related Parkin E3 ligase modulators (e.g., BIO-1966561 in ).
- Halogenation Effects : Chlorine or bromine substituents (e.g., ) improve metabolic stability but may increase toxicity risks.
- Spirocyclic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
